Cas no 2957-21-3 (Sakuranetin)

Sakuranetin structure
Produktname:Sakuranetin
Sakuranetin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one
- 4H-1-Benzopyran-4-one,2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-, (2S)-
- 5,4′-dihydroxy-7-methoxyflavanone
- 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
- Sakuranetin
- SAKURANETIN(P)
- SAKURANETIN(SH)
- 4',5-Dihydroxy-7-methoxyflavanone
- 5,4'-dihydroxy-7-methoxyflavanone
- naringenin 7-methylether
- (S)-(−)-4′-5-Dihydroxy-7-methoxyflavanone
- 7-O-Methylnaringenin
- Naringenin 7-O-methyl ether
- (2S)-sakuranetin
- Naringenin 7-methyl ether
- (S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one
- (S)-(-)-4',5-dihydroxy-7-methoxyflavanone
- 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-chroman-4-one
- 3O38P61299
- (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-chromen-4-one
- GTPL412
- Sakuranetin, anal
- C09833
- (S)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
- (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-chroman-4-one
- UNII-3O38P61299
- Sakuranetin, analytical standard
- (2S)-4',5-dihydroxy-7-methoxyflavanone
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-, (S)-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-, (2S)-
- BDBM50312648
- (2S)-5,4'-dihydroxy-7-methoxyflavan-4-one
- CHEMBL448297
- Q3459689
- AKOS027321114
- HY-N3006
- (2S)--5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
- CS-0022916
- LMPK12140571
- 5,4''-dihydroxy-7-methoxyflavanone
- 3d04
- SAKURANETIN [MI]
- 2957-21-3
- (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one
- NSC 407228
- Flavanone, 4',5-dihydroxy-7-methoxy-, (S)-(-)-
- CHEBI:28927
- AS-79385
- EINECS 220-980-5
- DB08517
- SCHEMBL555542
- FT-0650767
- Dihydrogenkwanin
- NCGC00168885-01
- Flavanone,5-dihydroxy-7-methoxy-, (S)-(-)-
- SMR000440561
- A871097
- MEGxp0_000557
- XD161714
- BDBM50049387
- NSC407228
- BRD-A32263173-001-01-2
- HMS2271F13
- 520-29-6
- SCHEMBL555541
- 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-chromen-4-one #
- 5,4''-Dihydroxy-7-o-methoxyflavanone
- 4H-1-Benzopyran-4-one,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-, (S)-
- AKOS015965397
- CHEMBL74852
- (RS)-Sakuranetin
- MLS000876793
- DJOJDHGQRNZXQQ-UHFFFAOYSA-N
- DTXSID10874774
- AC-20247
- AC-34929
- NS00015854
- 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- MFCD07782262
- 5-Hydroxy-2-(4-hydroxy-phenyl)-7-methoxy-chroman-4-one
- L000892
- ACon1_000001
- NSC-407228
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-
- 7-O-methylnaringenin (Sakuranetin)
- "Sakuranetin
- 4',5-Dihydroxy 7-methoxyflavanone
- MLSMR
- DTXCID901012899
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-, (S)-(9CI)
- (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
- Flavanone, 4',5-dihydroxy-7-methoxy-, (S)-(-)-(8CI)
-
- MDL: MFCD00075651
- Inchi: 1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
- InChI-Schlüssel: DJOJDHGQRNZXQQ-AWEZNQCLSA-N
- Lächelt: O1C2=C([H])C(=C([H])C(=C2C(C([H])([H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)O[H])OC([H])([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 286.084124g/mol
- Oberflächenladung: 0
- XLogP3: 2.7
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Anzahl drehbarer Bindungen: 2
- Monoisotopenmasse: 286.084124g/mol
- Monoisotopenmasse: 286.084124g/mol
- Topologische Polaroberfläche: 76Ų
- Schwere Atomanzahl: 21
- Komplexität: 377
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: 18
- Molekulargewicht: 286.28
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.37
- Schmelzpunkt: 153-154°C
- Siedepunkt: 555.9°Cat760mmHg
- Flammpunkt: 212.4°C
- Brechungsindex: 1.668
- Löslichkeit: 109.2 mg/L @ 25 °C (est)
- PSA: 75.99000
- LogP: 2.81290
- Spezifische Rotation: D16 +8.0° (c = 7.92 in acetone); D12 +8.4° (c = 6.28 in methanol)
- Dampfdruck: 0.0±1.6 mmHg at 25°C
Sakuranetin Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22
- Sicherheitshinweise: H303+H313+H333
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Sakuranetin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0022916-5mg |
Sakuranetin |
2957-21-3 | 99.97% | 5mg |
$150.0 | 2022-04-27 | |
TRC | S084255-10mg |
Sakuranetin |
2957-21-3 | 10mg |
$ 253.00 | 2023-09-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1126-5 mg |
Sakuranetin |
2957-21-3 | 99.65% | 5mg |
¥1069.00 | 2022-04-26 | |
Chemenu | CM162670-1g |
(S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one |
2957-21-3 | 95% | 1g |
$729 | 2021-06-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1126-50 mg |
Sakuranetin |
2957-21-3 | 99.65% | 50mg |
¥4124.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S879760-10mg |
Sakuranetin |
2957-21-3 | ≥98% | 10mg |
¥1,988.10 | 2022-01-13 | |
MedChemExpress | HY-N3006-5mg |
Sakuranetin |
2957-21-3 | 99.94% | 5mg |
¥750 | 2024-04-18 | |
TargetMol Chemicals | TN1126-1 mL * 10 mM (in DMSO) |
Sakuranetin |
2957-21-3 | 99.65% | 1 mL * 10 mM (in DMSO) |
¥ 918 | 2023-09-15 | |
1PlusChem | 1P002Z8W-5mg |
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-, (2S)- |
2957-21-3 | 99% | 5mg |
$158.00 | 2024-05-06 | |
TargetMol Chemicals | TN1126-100mg |
Sakuranetin |
2957-21-3 | 99.65% | 100mg |
¥ 3650 | 2024-07-19 |
Sakuranetin Verwandte Literatur
-
Sengul Uysal,Gokhan Zengin,Kouadio Ibrahime Sinan,Gunes Ak,Ramazan Ceylan,Mohamad Fawzi Mahomoodally,Ahmet Uysal,Nabeelah Bibi Sadeer,József Jek?,Zoltán Cziáky,Maria Jo?o Rodrigues,Evren Y?ld?ztugay,Fevzi Elbasan,Luisa Custodio RSC Adv. 2021 11 5295
-
Jessica Walker,Katharina V. Reichelt,Katja Obst,Sabine Widder,Joachim Hans,Gerhard E. Krammer,Jakob P. Ley,Veronika Somoza Food Funct. 2016 7 3046
-
María D. Navarro-Hortal,Jose M. Romero-Márquez,Pedro Mu?oz-Ollero,Victoria Jiménez-Trigo,Adelaida Esteban-Mu?oz,Kilian Tutusaus,Francesca Giampieri,Maurizio Battino,Cristina Sánchez-González,Lorenzo Rivas-García,Juan Llopis,Tamara Y. Forbes-Hernández,José L. Quiles Food Funct. 2022 13 11185
-
Noraisyah Zulkawi,Kam Heng Ng,Rizi Zamberi,Swee Keong Yeap,Indu Bala Jaganath,Dilan Satharasinghe,Chean Yeah Yong,Anisah Binti Jamaluddin,Sheau Wei Tan,Wan Yong Ho,Noorjahan Banu Alitheen,Kamariah Long RSC Adv. 2017 7 38287
-
Wiem Tahri,Abdelwaheb Chatti,Roberto Romero-González,Noelia López-Gutiérrez,Antonia Garrido Frenich,Ahmed Landoulsi Anal. Methods 2016 8 3517
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Flavonoide 7-O-methylierte Flavonoide
- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Flavonoide O-methylierte Flavonoide 7-O-methylierte Flavonoide
- Flavonoide
- Flavonoide
- Lösungsmittel und organische Chemikalien Organische Verbindungen Aldehyd/Keton
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:2957-21-3)Sakuranetin

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:2957-21-3)Sakuranetin

Reinheit:99%/99%/99%/99%
Menge:25mg/50mg/100mg/250mg
Preis ($):189.0/256.0/336.0/604.0